molecular formula C8H17N3O2 B2670189 N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide CAS No. 1790342-05-0

N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B2670189
CAS No.: 1790342-05-0
M. Wt: 187.243
InChI Key: DHDZSHWEERCDOU-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol . Its structure is based on a 4-methylpiperazine core, a scaffold recognized in medicinal chemistry research for its presence in compounds with various biological activities. For instance, structurally related piperazine derivatives have been investigated as potent and selective κ opioid receptor antagonists, which are a focus for potential therapeutic applications in treating depression, anxiety, and addiction . Furthermore, piperazine and its methyl derivatives are valuable in chemical synthesis, serving as reagents in processes such as solid-phase peptide synthesis . As a small molecule, this carboxamide derivative may serve as a valuable building block or intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this compound to explore new chemical spaces, develop structure-activity relationships (SAR), or as a precursor for more complex molecules. The specific research applications and mechanism of action for this compound are areas for ongoing investigation. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(methoxymethyl)-4-methylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-10-3-5-11(6-4-10)8(12)9-7-13-2/h3-7H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDZSHWEERCDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1790342-05-0
Record name N-(methoxymethyl)-4-methylpiperazine-1-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 4-methylpiperazine with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-Methylpiperazine+Methoxymethyl chlorideThis compound\text{4-Methylpiperazine} + \text{Methoxymethyl chloride} \rightarrow \text{this compound} 4-Methylpiperazine+Methoxymethyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction can also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticonvulsant Activity : Research indicates that piperazine derivatives, including N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide, exhibit anticonvulsant properties. These compounds have been tested for their efficacy in managing epilepsy and other seizure disorders. Studies have shown that modifications to the piperazine structure can enhance anticonvulsant activity, suggesting that this compound could serve as a lead structure for further development .
  • Cancer Treatment : The compound has been explored for its role in inhibiting specific kinases involved in cancer progression, particularly the extracellular signal-regulated kinase 5 (ERK5). Inhibitors targeting the ERK5 pathway have shown promise in reducing cellular proliferation and migration, which are critical processes in cancer metastasis . The structural features of this compound may allow it to effectively bind to these targets, making it a candidate for further investigation as an anticancer agent.
  • Drug Development : As an intermediate in the synthesis of other pharmacologically active compounds, this compound plays a crucial role in drug discovery processes. Its ability to act as a building block allows chemists to explore various modifications that can lead to new therapeutic agents with enhanced efficacy and reduced side effects .

Case Study 1: Synthesis and Optimization

In a recent study focusing on the synthesis of piperazine-containing drugs, researchers explored various synthetic routes to optimize the yield and potency of compounds derived from this compound. The study highlighted the importance of modifying functional groups on the piperazine ring to improve bioavailability and pharmacokinetic profiles .

Case Study 2: ERK5 Inhibition

Another significant study investigated the inhibition of the ERK5 pathway using derivatives of this compound. Researchers found that specific modifications led to increased potency against ERK5, suggesting potential applications in targeted cancer therapies . The findings indicate that this compound could be pivotal in developing selective inhibitors for cancer treatment.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticonvulsant ActivityEffective against seizures; potential lead compound
Cancer TreatmentInhibits ERK5 pathway; reduces cell proliferation
Drug DevelopmentIntermediate for synthesizing other pharmaceuticals

Mechanism of Action

The mechanism of action of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross biological membranes, thereby increasing its bioavailability. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target.

Comparison with Similar Compounds

Below is a detailed comparison of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide with structurally related compounds.

Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
This compound Methoxymethyl carboxamide C₈H₁₇N₃O₂ 187.24 Not reported Moderate polarity, methoxymethyl group enhances solubility
N-(4-Fluorophenyl)-4-methylpiperazine-1-carboxamide (A3) 4-Fluorophenyl carboxamide C₁₂H₁₅FN₃O 248.27 196.5–197.8 Halogen substitution increases molecular weight and lipophilicity
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide (A6) 4-Chlorophenyl carboxamide C₁₂H₁₅ClN₃O 264.72 189.8–191.4 Chlorine enhances electronegativity; higher melting point vs. fluoro analogs
N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide 4-Bromobenzoyl carboxamide C₁₃H₁₆BrN₃O₂ 326.20 Not reported Bromine increases molecular weight; used as a synthetic intermediate
N-(3-Chloro-4-methylphenyl)-4-methylpiperazine-1-carboxamide 3-Chloro-4-methylphenyl carboxamide C₁₃H₁₈ClN₃O 267.75 Not reported Chloro and methyl groups enhance steric hindrance

Key Observations :

  • Halogenated Derivatives (A3, A6): Fluorine and chlorine substituents increase melting points and molecular weights compared to the methoxymethyl analog. Chlorine’s larger atomic radius may contribute to higher thermal stability .
  • Methoxymethyl Group : The target compound’s methoxymethyl group likely improves aqueous solubility, making it advantageous for drug formulation compared to halogenated analogs .

Biological Activity

N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula: C₈H₁₇N₃O₂
  • SMILES: CN1CCN(CC1)C(=O)NCOC
  • InChI: InChI=1S/C8H17N3O2/c1-10-3-5-11(6-4-10)8(12)9-7-13-2/h3-7H2,1-2H3 .

The presence of the methoxymethyl group enhances its ability to penetrate biological membranes, while the carboxamide group allows for hydrogen bonding with target proteins, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes: The compound may act as an enzyme inhibitor or modulator.
  • Receptors: It can bind to specific receptors in the central nervous system, potentially influencing neurotransmission and other physiological processes.

The mechanism involves stabilizing compound-protein complexes through hydrogen bonding, which can modulate the activity of target proteins, leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against a range of bacterial and fungal strains. This property positions it as a candidate for further development in antimicrobial therapies.

Anticancer Properties

The compound has also been investigated for its anticancer potential . Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For example, it has shown promising results against breast cancer cells (MDA-MB-231), with an IC₅₀ value indicating significant growth inhibition .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFindings
1Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
2Showed significant cytotoxic effects on MDA-MB-231 cells with an IC₅₀ value indicating effective inhibition of cell growth.
3Investigated the compound's ability to cross blood-brain barriers, suggesting potential CNS applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar piperazine derivatives is useful:

CompoundUnique FeaturesBiological Activity
N-MethylpiperazineLacks methoxymethyl groupDifferent reactivity; limited biological activity
4-Methylpiperazine-1-carboxamideLacks methoxymethyl groupReduced solubility and bioavailability
N-(Methoxymethyl)piperazineSimilar structure but without carboxamideLess effective in biological assays

The unique combination of methoxymethyl and carboxamide groups in this compound enhances its solubility and stability, contributing to its promising biological profile .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide, and how can reaction parameters be optimized for higher yields?

  • Methodology : The synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 1-amino-4-methylpiperazine with chloroacetamide derivatives in dimethylformamide (DMF) under inert atmosphere (N2_2) and reflux conditions (85% yield reported for analogous reactions) . Key optimizations include:

  • Stoichiometry : Maintain a 1:1.5 molar ratio of starting materials to minimize side products.
  • Catalysis : Use potassium hydride (KH) as a base to deprotonate intermediates.
  • Purification : Employ column chromatography or recrystallization to isolate the product from unreacted precursors or hydrolysis byproducts.

Q. Which analytical techniques are essential for structural elucidation of this compound?

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
  • NMR spectroscopy : 1^1H NMR identifies methoxymethyl (-OCH2_2O-) protons (δ ~3.3 ppm) and methylpiperazine N–CH3_3 groups (δ ~2.4 ppm). 13^13C NMR confirms carboxamide C=O (δ ~165 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C–N stretch) validate functional groups.

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • PPE : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical help. Store at 2–8°C in airtight containers .

Advanced Questions

Q. How do hydrogen-bonding interactions influence the crystallographic packing and stability of this compound derivatives?

  • Key interactions : In analogous piperazinium salts, N–H···O and C–H···O bonds form R44_4^4(18) motifs, stabilizing layered structures. For example, 4-(4-methoxyphenyl)piperazin-1-ium salts exhibit sheets linked by N–H···O bonds (2.8–3.0 Å) .
  • Implications : These interactions dictate solubility and polymorph stability, critical for formulation studies.

Q. What strategies are effective for co-crystallizing piperazine-carboxamide derivatives to study their salt formation and supramolecular chemistry?

  • Co-crystallization : Use carboxylic acids (e.g., 4-methylbenzoic acid) in methanol/ethyl acetate. Protonation occurs at the piperazine N-atom, forming 1:1 salts.
  • Analysis : Single-crystal X-ray diffraction reveals π-π stacking (3.5–4.0 Å) in aromatic derivatives and hydration effects (e.g., monohydrate structures) .

Q. How does the substitution pattern (methoxymethyl vs. methyl groups) on the piperazine ring impact the compound’s physicochemical and biological properties?

  • Physicochemical effects : Methoxymethyl groups enhance hydrophilicity (logP reduction by ~0.5 units) but reduce membrane permeability. Methyl groups increase steric bulk, affecting conformation and receptor binding.
  • Biological relevance : Fluorophenyl-substituted analogs show higher carbonic anhydrase inhibition (IC50_{50} < 1 µM) due to improved hydrophobic interactions .

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?

  • Protocol :

Prepare test compound in DMSO/PBS (1 mM stock).

Incubate with carbonic anhydrase (0.1 µg/mL) and 4-nitrophenyl acetate (substrate) at 25°C.

Monitor absorbance at 405 nm for 10 minutes.

Calculate IC50_{50} using nonlinear regression (GraphPad Prism).

  • Controls : Include acetazolamide (reference inhibitor) and solvent blanks .

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